Olanexidine
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27Cl2N5/c1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13/h8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQMUJGZCZTLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318290 | |
| Record name | Olanexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146510-36-3 | |
| Record name | Olanexidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146510-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olanexidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146510363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16889 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olanexidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C2328G7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Olanexidine's Spectrum of Bactericidal Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine gluconate, chemically known as 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a novel monobiguanide antiseptic agent developed for applications such as preoperative skin preparation.[1][2][3] It demonstrates potent, rapid, and broad-spectrum antimicrobial properties against a wide range of microorganisms, including clinically relevant Gram-positive and Gram-negative bacteria.[4][5] This document provides an in-depth technical overview of this compound's bactericidal activity with a specific focus on Gram-negative bacteria, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action against Gram-Negative Bacteria
The bactericidal effect of this compound against Gram-negative bacteria is a multi-step process primarily targeting the cell envelope, leading to a loss of membrane integrity and subsequent cell death.[2]
The proposed mechanism involves:
-
Initial Binding: this compound first interacts with the outer membrane of Gram-negative bacteria. A key target is the lipopolysaccharide (LPS) layer, a major component of the outer membrane.[1][4][6]
-
Membrane Permeabilization: This initial binding rapidly disrupts the outer membrane, increasing its permeability.[1][6] This allows the this compound molecules to access the inner cytoplasmic membrane.
-
Disruption of Cytoplasmic Membrane: The agent then disrupts the integrity of the inner cytoplasmic membrane.[1][4][6]
-
Leakage of Intracellular Components: This disruption leads to the irreversible leakage of essential intracellular components, which is the primary cause of its bacteriostatic and bactericidal effects.[4][6][7]
-
Protein Denaturation: At relatively high concentrations (≥160 μg/ml), this compound can also cause cell aggregation by denaturing proteins.[1][4][7]
This mechanism of action, centered on rapid membrane disruption, contributes to its fast-acting bactericidal properties.[2]
Quantitative Spectrum of Bactericidal Activity
This compound exhibits potent bactericidal activity against a wide array of Gram-negative bacteria. The efficacy is typically quantified by the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antiseptic that kills ≥99.9% of the initial bacterial inoculum after a specific exposure time.
The following table summarizes the estimated bactericidal concentrations of this compound against a large collection of Gram-negative bacterial strains after a short exposure time.
| Bacterial Group | No. of Strains Tested | Exposure Time (seconds) | Estimated Bactericidal Concentration (μg/ml) | Citation(s) |
| Gram-Negative Bacteria | 136 | 180 | 434 | [1][4][6][7] |
| Gram-Positive Cocci | 155 | 180 | 869 | [1][4][6][7] |
| Gram-Positive Bacilli | 29 | 180 | 109 | [1][4][6][7] |
Experimental Protocols
The quantitative data for this compound's bactericidal activity were determined using a modified microdilution method designed to assess efficacy over short contact times, which is critical for antiseptic applications.[1]
Protocol for Determining Minimum Bactericidal Concentration (MBC)
This protocol is adapted from methodologies used to evaluate the rapid efficacy of antiseptics.[1][8]
-
Preparation of Bacterial Inoculum:
-
Target bacterial strains are grown in an appropriate broth medium to reach a suitable growth phase.
-
The bacterial cells are harvested, washed once with sterile saline to remove residual broth, and then resuspended and diluted in distilled water.[1]
-
The final bacterial suspension is adjusted to a density of ≥2 × 10⁵ Colony Forming Units (CFU)/ml.[1]
-
-
Antiseptic Dilution and Exposure:
-
A series of concentrations of this compound gluconate are prepared using the 2-fold serial dilution method in distilled water.[1]
-
In a microtiter plate, 50 μl of the bacterial suspension is mixed with 50 μl of each antiseptic concentration.
-
The mixture is incubated for specified short exposure times, such as 30, 60, and 180 seconds, at room temperature (23°C ± 3°C).[1]
-
-
Neutralization and Recovery:
-
Immediately following the exposure period, the bactericidal action is terminated by adding a validated neutralizing agent.[1] The neutralizer inactivates the antiseptic without harming the remaining viable bacteria.
-
A sample from the neutralized mixture is then plated onto a suitable agar medium.
-
-
Incubation and MBC Determination:
Conclusion
This compound gluconate demonstrates significant and rapid bactericidal activity against a broad spectrum of Gram-negative bacteria.[1] Its primary mechanism involves a swift disruption of the bacterial cell envelope, leading to the loss of intracellular contents.[6] Quantitative assessments confirm its efficacy at relatively low concentrations with short exposure times, highlighting its suitability as a fast-acting antiseptic. The standardized protocols for evaluating its bactericidal properties provide a robust framework for comparative analysis and further development in the field of infection control.
References
- 1. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Gluconate used for? [synapse.patsnap.com]
- 3. Effect of aqueous this compound versus alcohol-based chlorhexidine for surgical skin antisepsis on incidence of surgical site infections in gastrointestinal surgery: multicentre randomised controlled clinical trial (OEDO trial) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qlaboratories.com [qlaboratories.com]
Olanexidine Gluconate Versus Olanexidine Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanexidine, a potent biguanide antiseptic, is a critical agent in infection control. This technical guide provides an in-depth comparison of this compound gluconate and this compound base for research and development applications. While the antimicrobial efficacy resides in the this compound molecule, the choice between the salt and base forms is dictated by physicochemical properties, primarily solubility, which significantly impacts formulation and experimental design. This document outlines the chemical and physical characteristics, summarizes key efficacy and safety data, provides detailed experimental protocols, and presents visual workflows to guide researchers in selecting the appropriate form of this compound for their studies.
Introduction
This compound is a broad-spectrum antiseptic agent belonging to the biguanide class of compounds.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to leakage of intracellular components and cell death.[1][2][3] this compound has demonstrated high bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] In research and clinical settings, this compound is predominantly available as this compound gluconate. This preference is due to the significantly enhanced aqueous solubility of the gluconate salt compared to the this compound base, which is poorly soluble in water. This guide will explore the key differences and considerations for utilizing either this compound gluconate or this compound base in research studies.
Chemical and Physical Properties
The fundamental difference between this compound gluconate and this compound base lies in their salt form, which directly influences their solubility and handling properties. The active antimicrobial moiety is this compound itself.
| Property | This compound Base | This compound Gluconate | Reference(s) |
| Chemical Name | 1-(3,4-Dichlorobenzyl)-5-octylbiguanide | 1-(3,4-Dichlorobenzyl)-5-octylbiguanide D-gluconate | [1] |
| Molecular Formula | C₁₇H₂₇Cl₂N₅ | C₂₃H₃₉Cl₂N₅O₇ | |
| Molecular Weight | 372.34 g/mol | 568.53 g/mol | |
| Solubility in Water | Very poor | Soluble | |
| Form | Solid | Typically available as an aqueous solution | |
| Purpose of Gluconate | N/A | To increase aqueous solubility for topical application. | [1] |
Key Insight: For most in vitro and in vivo research, especially those requiring aqueous formulations for topical application or cell culture-based assays, this compound gluconate is the preferred form due to its enhanced solubility. This compound base may be relevant for specific formulation development studies or research focusing on the synthesis and chemical properties of the active molecule.
Antimicrobial Efficacy
The bactericidal activity of this compound is attributed to the this compound molecule. Studies have consistently demonstrated the potent and rapid antimicrobial effects of this compound gluconate formulations.
| Organism Type | Representative Species | Minimum Bactericidal Concentration (MBC) of this compound (as gluconate) | Exposure Time | Reference(s) |
| Gram-positive Cocci | Staphylococcus aureus (including MRSA), Enterococcus spp. (including VRE) | ~869 µg/mL (estimated for 155 strains) | 180 seconds | [1][3] |
| Gram-positive Bacilli | Corynebacterium spp. | ~109 µg/mL (estimated for 29 strains) | 180 seconds | [1][3] |
| Gram-negative Bacteria | Pseudomonas aeruginosa, Serratia marcescens | ~434 µg/mL (estimated for 136 strains) | 180 seconds | [1][3] |
Note: The provided MBC values are estimations from a study using a specific formulation of this compound gluconate. Actual MBCs can vary depending on the specific strain, formulation, and experimental conditions.
Experimental Protocols
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is adapted from methodologies used in the evaluation of this compound gluconate.
Objective: To determine the lowest concentration of an antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
This compound gluconate or a solubilized form of this compound base.
-
Bacterial strains of interest (e.g., S. aureus, P. aeruginosa).
-
Appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
Neutralizing broth (e.g., D/E Neutralizing Broth) to inactivate the antiseptic.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Incubator.
-
Spectrophotometer.
Workflow Diagram:
Procedure:
-
Inoculum Preparation: Culture the test organism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound compound in the growth medium in a 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a growth control (no antiseptic) and a sterility control (no bacteria).
-
Incubation for MIC: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antiseptic that completely inhibits visible growth.
-
Subculturing for MBC: From the wells showing no visible growth (the MIC and higher concentrations), take a defined volume (e.g., 10 µL) and plate it onto agar plates containing a suitable neutralizer.
-
Incubation for MBC: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound on skin cell lines.
Objective: To evaluate the effect of this compound on the viability of human skin cells (e.g., keratinocytes, fibroblasts).
Materials:
-
Human skin cell lines (e.g., HaCaT keratinocytes, primary dermal fibroblasts).
-
Complete cell culture medium.
-
This compound gluconate or a solubilized form of this compound base.
-
Sterile 96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like Cell Counting Kit-8).
-
Plate reader (spectrophotometer).
-
Incubator (37°C, 5% CO₂).
Workflow Diagram:
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound compound in complete cell culture medium and replace the existing medium in the wells with the treatment solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
In Vitro Skin Permeation and Irritation Testing
This section outlines a general approach for assessing skin permeability and irritation potential.
Objective: To evaluate the potential of this compound to permeate the skin barrier and cause irritation.
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Receptor fluid (e.g., PBS with a solubility enhancer if needed).
-
This compound formulation.
-
Analytical method for quantifying this compound (e.g., HPLC).
-
Reconstructed human epidermis (RhE) models for irritation testing (e.g., EpiDerm™, SkinEthic™).
-
MTT assay components for irritation assessment.
Logical Relationship Diagram for Skin Safety Assessment:
Permeation Protocol Outline:
-
Mount the excised skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the appropriate receptor fluid and ensure the system is maintained at a physiological temperature (32-37°C).
-
Apply the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points, collect samples from the receptor compartment and replace with fresh fluid.
-
Analyze the samples to quantify the amount of this compound that has permeated the skin.
Irritation Protocol Outline (using RhE models):
-
Apply the this compound formulation to the surface of the RhE tissue.
-
Incubate for a defined exposure period.
-
Wash the tissue to remove the test substance and incubate for a recovery period.
-
Assess tissue viability using the MTT assay. A significant reduction in viability compared to the negative control indicates irritation potential.
Mechanism of Action: Signaling Pathway
The primary mechanism of action of this compound is direct membrane disruption rather than a specific signaling pathway.
This compound, being positively charged at physiological pH, is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[1] This interaction leads to the disruption of the membrane's integrity, causing increased permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death.[1][2][3]
Conclusion and Recommendations for Researchers
The choice between this compound gluconate and this compound base for research is primarily a matter of practicality, driven by the need for aqueous solubility.
-
For most biological and preclinical research, this compound gluconate is the recommended form. Its solubility in aqueous media makes it suitable for antimicrobial efficacy testing, cytotoxicity assays, and the development of topical formulations.
-
This compound base is of interest primarily for synthetic chemistry and specific formulation studies where the absence of the gluconate counter-ion is required. Researchers using the base form must develop appropriate solubilization strategies for their experimental systems.
When reporting research findings, it is crucial to specify the form of this compound used and to express concentrations in a manner that allows for clear comparison, such as molarity or by indicating the concentration of the active this compound moiety. This detailed guide provides the necessary technical information and experimental frameworks to support robust and reproducible research on this important antiseptic agent.
References
Methodological & Application
Application Notes and Protocols for Assessing Olanexidine's Bactericidal Speed Using Time-Kill Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for utilizing the time-kill assay to evaluate the bactericidal speed of olanexidine, a broad-spectrum antiseptic agent. The provided protocols are based on established guidelines and published studies, ensuring robust and reproducible results for assessing the antimicrobial efficacy of this compound.
Introduction to this compound and Time-Kill Assays
This compound gluconate, with the chemical name 1-(3,4-dichlorobenzyl)-5-octylbiguanide gluconate, is a monobiguanide antiseptic with potent bactericidal activity against a wide range of bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3][4][5] Its mechanism of action involves binding to the bacterial cell membrane, leading to membrane disruption, irreversible leakage of intracellular components, and at higher concentrations, protein denaturation and cell aggregation.[1][2][3][4]
The time-kill assay is a dynamic method used to assess the in vitro bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7][8] This assay is crucial for determining the rate at which a disinfectant or antiseptic, such as this compound, can kill a specific population of microorganisms.[8][9] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL of the initial inoculum.[6][10]
Quantitative Data Summary
The following tables summarize the bactericidal activity of this compound gluconate from published studies, highlighting its rapid action.
Table 1: Estimated Bactericidal Concentrations of this compound Gluconate after 180-second Exposure [1][2][3][4]
| Bacterial Group | Number of Strains | Estimated Bactericidal Concentration (µg/mL) |
| Gram-positive cocci | 155 | 869 |
| Gram-positive bacilli | 29 | 109 |
| Gram-negative bacteria | 136 | 434 |
Table 2: Log10 Reduction of Various Bacterial Strains after Exposure to 1.5% this compound Gluconate (OLG) [5]
| Bacterial Strain | Exposure Time | Log10 Reduction |
| S. aureus ATCC 33591 (MRSA) | 30 seconds | >5.0 |
| S. epidermidis ATCC 12228 | 30 seconds | >5.0 |
| Vancomycin-resistant E. faecalis ATCC 51575 | 30 seconds | >5.0 |
Experimental Protocols
This section details the protocol for performing a time-kill assay to assess the bactericidal speed of this compound. This protocol is a synthesized guideline based on methodologies from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International, as well as specific this compound studies.[6][8][11][12][13][14]
Materials
-
This compound gluconate solution of desired concentrations
-
Test bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Phosphate-buffered saline (PBS) or sterile saline
-
Neutralizing broth (e.g., D/E Neutralizing Broth, Letheen Broth with Tween 80)
-
Sterile test tubes or microcentrifuge tubes
-
Incubator
-
Spectrophotometer or McFarland standards
-
Vortex mixer
-
Pipettes and sterile tips
-
Agar plates (e.g., Tryptic Soy Agar, Plate Count Agar)
-
Timer
-
Sterile distilled water
Experimental Workflow
The following diagram illustrates the key steps in the time-kill assay for this compound.
Caption: Workflow of the time-kill assay for this compound.
Step-by-Step Protocol
-
Preparation of Bacterial Inoculum:
-
Streak the test bacterial strain onto an appropriate agar plate and incubate overnight at 35-37°C.
-
Inoculate a single colony into a suitable broth medium and incubate overnight at 35-37°C with shaking.
-
Harvest the bacterial cells by centrifugation, wash with PBS, and resuspend in PBS.
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁸ CFU/mL (corresponding to a 0.5 McFarland standard). This will be the stock inoculum.
-
-
Preparation of this compound Solutions:
-
Prepare a series of dilutions of this compound gluconate in sterile distilled water to achieve the desired final concentrations for testing.
-
-
Time-Kill Procedure:
-
For each time point to be tested (e.g., 30, 60, 180 seconds), add a specified volume of the adjusted bacterial inoculum to a tube containing a specified volume of the this compound solution. The final bacterial concentration should be approximately 1 x 10⁶ CFU/mL.
-
Include a growth control tube containing the bacterial inoculum and saline instead of this compound.
-
At the designated time points, transfer a defined volume of the bacteria-olanexidine mixture to a tube containing an appropriate neutralizing broth to stop the bactericidal action of this compound.
-
Vortex the neutralized suspension.
-
-
Enumeration of Surviving Bacteria:
-
Perform serial 10-fold dilutions of the neutralized suspension in PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Calculate the log10 reduction in viable bacteria for each this compound concentration at each time point compared to the initial inoculum count (time zero) or the growth control.
-
Log10 Reduction = (Log10 CFU/mL of initial inoculum) - (Log10 CFU/mL of surviving bacteria).
-
A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
-
Mechanism of Action of this compound
The following diagram illustrates the proposed mechanism of action of this compound on a bacterial cell.
Caption: Proposed mechanism of action of this compound.
Conclusion
The time-kill assay is an indispensable tool for characterizing the rapid bactericidal activity of this compound. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and comparative data on the speed and efficacy of this important antiseptic agent. This information is critical for the development and regulatory approval of new antiseptic formulations and for understanding their clinical applications in preventing infections.
References
- 1. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. actascientific.com [actascientific.com]
- 11. Fast-acting bactericidal activity of this compound gluconate against qacA/B-positive methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Pharmaceutical Properties of a Tinted Formulation of a Biguanide Antiseptic Agent, this compound Gluconate [jstage.jst.go.jp]
Application Notes and Protocols for Olanexidine in the Prevention of Surgical Site Infections in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine gluconate is a novel biguanide antiseptic agent demonstrating potent, rapid, and broad-spectrum antimicrobial activity.[1][2] It is utilized for preoperative skin preparation to mitigate the risk of surgical site infections (SSIs).[1][3] SSIs are a significant cause of postoperative morbidity, leading to extended hospital stays and increased healthcare costs.[2][4] this compound has shown efficacy against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its mechanism of action involves the disruption of microbial cell membrane integrity, causing leakage of intracellular components and subsequent cell death.[1] Animal models are crucial for the preclinical evaluation of such antiseptics, providing data on their bactericidal efficacy and safety in vivo. This document outlines the application of this compound in animal models for SSI prevention, with detailed protocols and quantitative data summaries.
Mechanism of Action
This compound exerts its bactericidal effect by targeting the bacterial cell membrane. The process begins with the binding of this compound to the cell surface, followed by the disruption of the membrane's integrity. This leads to an irreversible leakage of essential intracellular components, resulting in bacterial cell death. At higher concentrations, this compound can also cause protein denaturation, leading to cell aggregation.[5]
Application in Animal Models
The cynomolgus monkey (Macaca fascicularis) model has been effectively used to evaluate the in vivo bactericidal efficacy of this compound for preoperative skin preparation.[1][4] Additionally, an ex vivo Yucatan micropig skin model has been employed to assess its fast-acting bactericidal activity and substantivity.[6] While in vivo trials on bacteria-infected mouse skin have been conducted, detailed protocols from these studies are not as readily available in the public domain.[7] The following sections will focus on the detailed protocols and data from the cynomolgus monkey model.
Quantitative Data Summary
The bactericidal efficacy of this compound has been quantified by measuring the log10 reduction in bacterial counts on the skin of cynomolgus monkeys. The following tables summarize the mean log10 reductions at 10 minutes (fast-acting effect) and 6 hours (long-lasting effect) after application, comparing this compound with other common antiseptics under clean and blood-contaminated conditions.
Table 1: Bactericidal Efficacy in Clean (Non-Blood-Contaminated) Conditions
| Antiseptic | Concentration | Mean Log10 Reduction at 10 min | Mean Log10 Reduction at 6 hours |
| This compound Gluconate | 1.0% | >3.16 | >3.16 |
| This compound Gluconate | 1.5% | >3.16 | >3.16 |
| This compound Gluconate | 2.0% | >3.16 | >3.16 |
| Chlorhexidine Gluconate | 0.5% | >3.16 | >3.16 |
| Povidone-Iodine | 10% | >3.16 | >3.16 |
| Saline (Negative Control) | - | 0.25 | 0.11 |
Data sourced from an experimental study in cynomolgus monkeys.[4]
Table 2: Bactericidal Efficacy in Blood-Contaminated Conditions
| Condition | Antiseptic | Concentration | Mean Log10 Reduction at 10 min | Mean Log10 Reduction at 6 hours |
| Blood Contamination Before Antisepsis | This compound Gluconate | 1.5% | >3.16 | >3.16 |
| Chlorhexidine Gluconate | 0.5% | 1.83 | 1.54 | |
| Povidone-Iodine | 10% | 2.67 | 2.33 | |
| Blood Contamination After Antisepsis | This compound Gluconate | 1.5% | >3.16 | >3.16 |
| Chlorhexidine Gluconate | 0.5% | 2.15 | 1.98 | |
| Povidone-Iodine | 10% | >3.16 | 2.83 |
Data sourced from an experimental study in cynomolgus monkeys. This compound was significantly more effective than Chlorhexidine and Povidone-Iodine when blood was applied before the antiseptic.[1][4]
Experimental Protocols
The following protocols are based on the methodology used in the cynomolgus monkey model for evaluating preoperative skin antiseptics.[1][4]
1. Animal Model and Preparation
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
-
Housing and Acclimatization: Animals should be housed under standard laboratory conditions and allowed to acclimatize before the experiment.
-
Preparation:
-
Anesthetize the animals (e.g., with an intramuscular ketamine/xylazine mixture) and place them in a supine position.
-
Clip the hair on the abdomen to create a clear area for the test sites.
-
Mark two test sites (e.g., one on each side of the abdomen) and within each test site, mark three sampling areas (e.g., 3.5 x 3.5 cm each) using an indelible pen. These will be for baseline, 10-minute, and 6-hour measurements.
-
2. Baseline Bacterial Sampling
-
Method: Use the cylinder sampling technique.
-
Place a sterile cylinder firmly onto the designated baseline sampling area.
-
Pipette a standardized volume of sampling fluid with a neutralizer into the cylinder.
-
Scrub the skin inside the cylinder for a set time (e.g., 1 minute) with a sterile scrubber.
-
Aspirate the fluid and plate serial dilutions onto appropriate agar (e.g., Tryptic Soy Agar) for bacterial enumeration.
-
3. Antiseptic Application Protocols
-
Experiment 1: Clean Condition
-
Following baseline sampling, apply the test antiseptic (e.g., 1.5% this compound Gluconate, 0.5% Chlorhexidine Gluconate, or 10% Povidone-Iodine) to the entire test site.
-
Application can be done using two sponges with handles, pressing the first sponge against the site and then wiping the area with the second sponge for a standardized duration (e.g., 30 seconds).
-
Allow the site to air dry.
-
-
Experiment 2: Blood Contamination Before Antisepsis
-
After marking the test sites, spread a standardized volume of pooled, sterile blood (e.g., 20 ml) over the test site using a sterile syringe and spreader.
-
Perform baseline bacterial sampling from the blood-contaminated site.
-
Apply the antiseptics as described in the clean condition protocol.
-
-
Experiment 3: Blood Contamination After Antisepsis
-
Perform baseline bacterial sampling from the clean test site.
-
Apply the antiseptic as described in the clean condition protocol.
-
After the antiseptic has been applied, spread a standardized volume of pooled, sterile blood (e.g., 20 ml) over the test site.
-
4. Post-Application Bacterial Sampling
-
At 10 minutes and 6 hours post-application, perform bacterial sampling from the designated sampling areas using the same cylinder sampling technique as for the baseline.
-
Calculate the log10 reduction in bacterial counts for each time point relative to the baseline.
Visualizations
Experimental Workflow
References
- 1. Effects of this compound gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical study of a new skin antiseptic this compound gluconate in gastrointestinal cancer surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of this compound gluconate on preoperative skin preparation: an experimental study in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of fast-acting bactericidal activity and substantivity of an antiseptic agent, this compound gluconate, using an ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized controlled trial of this compound gluconate and povidone iodine for surgical site infection after gastrointestinal surgery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Olanexidine Cytotoxicity on Human Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanexidine gluconate is a potent, broad-spectrum biguanide antiseptic agent utilized for skin disinfection, particularly in preoperative settings.[1] Its primary mechanism of action against microbes involves the disruption of cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death.[2][3] At higher concentrations, this compound can also cause protein denaturation.[4][5] While its efficacy as an antiseptic is well-documented, a thorough understanding of its cytotoxic potential on human cells, such as dermal fibroblasts, is crucial for ensuring its safe clinical use. Fibroblasts play a critical role in wound healing and tissue regeneration, and any adverse effects of topical antiseptics on these cells could impair these processes.
These application notes provide detailed protocols to assess the cytotoxicity of this compound on human fibroblasts. The described experimental workflow is designed to deliver a comprehensive toxicity profile, encompassing evaluations of cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow Overview
The assessment of this compound cytotoxicity on human fibroblasts follows a multi-tiered approach. Initially, a dose-response and time-course analysis is performed to determine the concentration and exposure duration at which this compound affects cell viability. Subsequently, mechanistic studies are conducted to elucidate the mode of cell death, distinguishing between necrosis and apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Key Experimental Protocols
Cell Culture and this compound Preparation
1.1. Human Fibroblast Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency. For experiments, use cells between passages 3 and 8.
1.2. Preparation of this compound Gluconate Working Solutions:
-
Prepare a stock solution of this compound gluconate in sterile distilled water or an appropriate buffer.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol:
-
Seed human fibroblasts into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Membrane Integrity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and compromised membrane integrity.[8]
Protocol:
-
Seed human fibroblasts in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time periods. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.[9][10]
-
Incubate the plate at room temperature, protected from light, for the recommended duration.
-
Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes.[11]
Protocol:
-
Seed fibroblasts in 6-well plates and treat with this compound.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Apoptosis Confirmation: Caspase-3/7 Activity Assay
Caspases are key proteases in the apoptotic cascade. This assay measures the activity of effector caspases 3 and 7, providing a specific marker for apoptosis.[14]
Protocol:
-
Seed fibroblasts in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.[15][16]
-
Incubate at room temperature as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Human Fibroblast Viability (MTT Assay)
| This compound Conc. (µg/mL) | % Viability (24h) ± SD | % Viability (48h) ± SD | % Viability (72h) ± SD |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 85 ± 6.1 | 75 ± 5.9 | 60 ± 6.3 |
| 50 | 50 ± 5.5 | 30 ± 4.7 | 15 ± 3.9 |
| 100 | 20 ± 3.8 | 10 ± 2.5 | 5 ± 1.8 |
| 200 | 5 ± 2.1 | < 5 | < 5 |
Table 2: Membrane Integrity of Human Fibroblasts Exposed to this compound (LDH Assay)
| This compound Conc. (µg/mL) | % Cytotoxicity (24h) ± SD | % Cytotoxicity (48h) ± SD | % Cytotoxicity (72h) ± SD |
| 0 (Control) | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| 1 | 7 ± 1.8 | 10 ± 2.1 | 15 ± 2.5 |
| 10 | 25 ± 3.5 | 40 ± 4.2 | 55 ± 5.1 |
| 50 | 60 ± 5.1 | 75 ± 6.3 | 85 ± 5.9 |
| 100 | 85 ± 6.8 | 90 ± 5.5 | > 95 |
| 200 | > 95 | > 95 | > 95 |
Table 3: Apoptosis and Necrosis in Human Fibroblasts after 24h this compound Treatment (Annexin V/PI Staining)
| This compound Conc. (µg/mL) | % Viable Cells ± SD | % Early Apoptotic ± SD | % Late Apoptotic/Necrotic ± SD |
| 0 (Control) | 95 ± 2.5 | 2 ± 0.8 | 3 ± 1.1 |
| 10 | 80 ± 3.1 | 10 ± 2.2 | 10 ± 2.5 |
| 50 | 45 ± 4.5 | 30 ± 3.8 | 25 ± 4.1 |
| 100 | 15 ± 3.2 | 25 ± 4.1 | 60 ± 5.5 |
Table 4: Caspase-3/7 Activity in Human Fibroblasts after 24h this compound Treatment
| This compound Conc. (µg/mL) | Relative Luminescence Units (RLU) ± SD | Fold Change vs. Control |
| 0 (Control) | 1500 ± 150 | 1.0 |
| 10 | 4500 ± 350 | 3.0 |
| 50 | 9000 ± 700 | 6.0 |
| 100 | 7500 ± 650 | 5.0 |
Putative Signaling Pathways in this compound-Induced Cytotoxicity
The membrane-disrupting action of this compound is likely to initiate a cascade of intracellular events leading to cell death. A plausible signaling pathway involves the influx of extracellular calcium (Ca2+) and the generation of reactive oxygen species (ROS).[17][18]
Caption: Putative signaling pathway of this compound cytotoxicity.
An influx of Ca2+ can lead to mitochondrial dysfunction, a major source of ROS.[19] Elevated ROS levels can, in turn, induce apoptosis through the activation of caspase cascades or, at higher levels, lead directly to necrosis.[1][20] The balance between these pathways likely depends on the concentration of this compound and the duration of exposure.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound cytotoxicity in human fibroblasts. By combining assays that measure cell viability, membrane integrity, and specific markers of apoptosis, researchers can obtain a detailed understanding of the dose-dependent and time-dependent effects of this compound. This information is critical for the preclinical safety evaluation of this antiseptic and for establishing safe clinical application guidelines. The elucidation of the underlying signaling pathways will further contribute to a more complete toxicological profile of this compound.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Reactive Oxygen Species Across Death Pathways: Gatekeepers of Apoptosis, Ferroptosis, Pyroptosis, Paraptosis, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 4. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. takarabio.com [takarabio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 15. frontiersin.org [frontiersin.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Calcium signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Calcium signaling - Wikipedia [en.wikipedia.org]
- 20. Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Olanexidine Solutions for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing olanexidine solutions for long-term in vitro experiments. The following information addresses common challenges and frequently asked questions to ensure the stability and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in in vitro experiments?
This compound is a biguanide antiseptic agent with broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and cell death.[1][2] In in vitro experiments, it is often used to study antimicrobial efficacy, develop new antiseptic formulations, and investigate mechanisms of bacterial cell death.
Q2: What is the most stable form of this compound for creating aqueous solutions?
This compound is often used as this compound gluconate. The gluconate salt significantly enhances the water solubility and stability of this compound, allowing for the preparation of stable aqueous solutions even at high concentrations.[3] Aqueous solutions of this compound gluconate can remain clear and stable for extended periods at room temperature.[3]
Q3: What are the optimal storage conditions for this compound gluconate stock solutions?
While specific long-term stability data under various conditions is not extensively published, aqueous solutions of this compound gluconate have been shown to be stable.[3] For general laboratory use, it is recommended to store stock solutions in tightly sealed, light-resistant containers. Based on stability studies of similar biguanides like chlorhexidine, storage at controlled room temperature or refrigerated conditions (2-8°C) is advisable to minimize potential degradation over extended periods.[4]
Q4: Can I sterilize my this compound gluconate solution by autoclaving?
Caution should be exercised when considering autoclaving, especially for solutions with concentrations greater than 1.0% (w/v), as this can lead to the formation of insoluble residues. For lower concentrations, autoclaving may be possible, but filtration through a 0.22 µm membrane filter is a recommended alternative for sterilizing this compound solutions to avoid potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in this compound Stock Solution | - pH Shift: The pH of the solution may have shifted to a more alkaline range, reducing the solubility of the gluconate salt. - Evaporation: Solvent evaporation can lead to an increase in concentration beyond the solubility limit. - Contamination: Introduction of contaminants that react with this compound. | - Ensure the pH of the solution is maintained within a slightly acidic to neutral range. - Store solutions in tightly sealed containers to prevent evaporation. - Use high-purity water and sterile techniques when preparing solutions. |
| Cloudiness or Precipitation Upon Addition to Cell Culture Media | - Interaction with Media Components: Anionic components in some culture media, such as certain salts or proteins in serum, can interact with the cationic this compound molecule, leading to precipitation. | - Prepare a more dilute stock solution of this compound and add it to the media with gentle mixing. - Test the compatibility of this compound with your specific cell culture medium at the desired final concentration in a small, cell-free trial before treating your cells. - Consider using a serum-free medium or a medium with a lower concentration of potentially interacting components if possible for the duration of the experiment. |
| Inconsistent Antimicrobial Activity in Experiments | - Degradation of this compound: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH, strong light) could lead to degradation. - Inaccurate Dilutions: Errors in preparing working solutions can lead to variability in results. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Verify the concentration of your stock solution using a validated method like HPLC if you suspect degradation.[3] - Use calibrated pipettes and follow a standardized dilution protocol. |
| High Cytotoxicity in Mammalian Cell Lines | - Concentration Too High: this compound's primary target is the cell membrane, and at high concentrations, it can also affect mammalian cell membranes. | - Perform a dose-response experiment to determine the optimal concentration that exhibits antimicrobial activity with minimal cytotoxicity to your specific cell line. - Reduce the exposure time of the cells to the this compound solution. |
Experimental Protocols
Preparation of a 1.5% (w/v) this compound Gluconate Aqueous Stock Solution
This protocol is based on concentrations used in clinical and experimental studies.[5][6]
Materials:
-
This compound gluconate powder
-
Sterile, high-purity water (e.g., cell culture grade, distilled, or deionized)
-
Sterile glassware or polypropylene containers
-
Calibrated balance and weighing paper
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1.5 g of this compound gluconate powder.
-
Transfer the powder to a sterile container.
-
Add a small amount of sterile water to create a paste, ensuring all the powder is wetted.
-
Gradually add more sterile water while mixing until a total volume of 100 mL is reached.
-
Mix the solution thoroughly until the this compound gluconate is completely dissolved.
-
For sterilization, pass the solution through a 0.22 µm syringe filter into a final sterile, light-resistant container.
-
Label the container with the solution name, concentration, preparation date, and store at the recommended conditions.
In Vitro Cytotoxicity Assay Using a Tetrazolium-Based Reagent (e.g., MTT)
This protocol provides a general framework for assessing the cytotoxicity of this compound on adherent mammalian cells.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
This compound gluconate stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
This compound's Mechanism of Action
Caption: this compound's primary mechanism of bactericidal action.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A typical workflow for assessing the in vitro cytotoxicity of this compound.
References
- 1. Clinical application of skin antisepsis using aqueous this compound: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US8334248B2 - Aqueous solution of this compound, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Efficacy and safety of 1.5% aqueous this compound gluconate antiseptic solution compared to 1% alcoholic chlorhexidine for the prevention of intravenous catheter-related infections (Apollo study): a protocol for a randomised controlled trial | BMJ Open [bmjopen.bmj.com]
- 6. Efficacy and safety of 1.5% aqueous this compound gluconate antiseptic solution compared to 1% alcoholic chlorhexidine for the prevention of intravenous catheter-related infections (Apollo study): a protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting olanexidine efficacy in the presence of organic matter
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of olanexidine in experimental settings, with a specific focus on the impact of organic matter on its bactericidal efficacy.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during your research with this compound.
Q1: My this compound solution appears to have reduced efficacy in my in vitro assay containing serum/blood. What are the potential causes?
A1: While this compound is known to be less inhibited by organic matter compared to antiseptics like povidone-iodine, a significant reduction in efficacy could be due to several factors:
-
High Concentration of Organic Load: Extremely high concentrations of proteins and other organic materials can still interfere with the action of any antiseptic. This can occur through direct binding to the antiseptic molecule, reducing its availability to interact with bacterial cells, or by physically shielding the microorganisms.[1][2]
-
Inadequate Mixing: Ensure the this compound solution is thoroughly mixed with the organic matter and the bacterial suspension to ensure uniform exposure.
-
Incorrect pH: The pH of your experimental medium can influence the activity of this compound. Significant shifts from the optimal pH range may affect its efficacy.
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to overcome the challenge posed by the high organic load and bacterial concentration in your specific assay.
Q2: I am observing inconsistent results in my time-kill assays with this compound in the presence of bovine serum albumin (BSA). How can I improve reproducibility?
A2: Inconsistent results in time-kill assays, especially with interfering substances, can often be traced to methodological variability. Consider the following:
-
Standardize Inoculum Preparation: Ensure your bacterial cultures are in the same growth phase (typically logarithmic phase) for each experiment and that the final inoculum concentration is consistent.
-
Neutralizer Efficacy: The neutralizer used to stop the action of this compound at each time point must be validated to be effective in the presence of BSA. The organic matter itself can sometimes interfere with the neutralization process.
-
Precise Timing: Adhere strictly to the defined time points for sampling. Even small variations can lead to significant differences in bacterial kill counts.
-
Homogenization of Samples: Ensure that the bacterial suspension, organic load, and antiseptic are homogeneously mixed at the start of the experiment and that samples are well-mixed before plating.
Q3: How do I properly store and handle my this compound gluconate stock solution to maintain its stability?
A3: To ensure the stability and efficacy of your this compound gluconate solution, follow these storage guidelines:
-
Short-term storage (days to weeks): Store in a dry, dark place at 0 - 4°C.
-
Long-term storage (months to years): Store at -20°C.
-
Working solutions: If formulated in a solvent like DMSO, store stock solutions at 0 - 4°C for short-term use or -20°C for longer periods.
-
Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in combination with other antiseptics in my experiments?
A4: While combining antiseptics can sometimes lead to synergistic effects, it can also result in inactivation or precipitation. The compatibility of this compound with other specific antiseptics in a formulated solution should be validated before use. Currently, there is limited published data on the synergistic or antagonistic effects of this compound when mixed with other common antiseptics.
Data Presentation: this compound Efficacy in the Presence of Organic Matter
The following tables summarize the bactericidal activity of this compound, often in comparison to other common antiseptics, under conditions with and without organic load.
Table 1: Comparative Efficacy of Antiseptics in Non-Contaminated vs. Blood-Contaminated Conditions
| Antiseptic | Condition | Mean Log₁₀ Reduction (at 10 min) | Mean Log₁₀ Reduction (at 6 h) |
| 1.5% this compound Gluconate | Non-Blood-Contaminated | >3.5 | >3.0 |
| Blood-Contaminated | >3.5 | >3.0 | |
| 0.5% Chlorhexidine Gluconate | Non-Blood-Contaminated | >3.5 | ~2.5 |
| Blood-Contaminated | ~2.0 | <1.5 | |
| 10% Povidone-Iodine | Non-Blood-Contaminated | >3.5 | ~2.0 |
| Blood-Contaminated | ~2.5 | <1.5 |
Data adapted from studies on cynomolgus monkey skin, demonstrating that the bactericidal effect of this compound is minimally affected by the presence of blood compared to chlorhexidine and povidone-iodine.
Table 2: Estimated Minimal Bactericidal Concentrations (MBCs) of this compound (180-second exposure)
| Bacterial Type | Number of Strains | Estimated MBC (µg/mL) |
| Gram-positive cocci (including MRSA and VRE) | 155 | 869 |
| Gram-positive bacilli | 29 | 109 |
| Gram-negative bacteria | 136 | 434 |
These MBCs were determined in standard laboratory media without a high organic load. The presence of significant organic matter may necessitate higher concentrations to achieve the same level of bactericidal activity.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Quantitative Suspension Test for Bactericidal Activity with Organic Load
This protocol is adapted from standard European Norms (EN 13727) to evaluate antiseptic efficacy under conditions simulating the presence of organic matter.
1. Materials:
-
This compound gluconate solution of desired concentration.
-
Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa), cultured to a standardized concentration (approx. 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Interfering substance (organic load):
-
Clean conditions: 0.3 g/L Bovine Serum Albumin (BSA).
-
Dirty conditions: 3.0 g/L BSA and 3.0 mL/L defibrinated sheep blood.
-
-
Validated neutralizer solution (e.g., Letheen Broth with appropriate additives to inactivate this compound).
-
Standard laboratory equipment for serial dilutions and plate counting (e.g., Tryptic Soy Agar).
2. Procedure:
-
Prepare the test suspension by mixing 8 parts of the antiseptic solution with 1 part of the interfering substance and 1 part of the bacterial suspension.
-
Maintain the mixture at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 60 seconds).
-
At the end of the contact time, transfer a 1 mL aliquot of the mixture to 9 mL of the validated neutralizer solution and mix thoroughly.
-
Perform serial 10-fold dilutions of the neutralized sample in a suitable diluent.
-
Plate appropriate dilutions onto agar plates and incubate for 24-48 hours.
-
Count the number of colony-forming units (CFU) and calculate the log₁₀ reduction compared to a control sample without the antiseptic.
Protocol 2: Time-Kill Assay (ASTM E2315) with Organic Load
This method evaluates the rate of bactericidal activity of this compound over time in the presence of organic matter.
1. Materials:
-
This compound gluconate solution.
-
Log-phase culture of the test organism, washed and resuspended in a suitable buffer to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Organic load solution (e.g., 3% w/v BSA in sterile water).
-
Validated neutralizer.
-
Apparatus for maintaining a constant temperature.
2. Procedure:
-
In a sterile vessel, combine the this compound solution and the organic load solution.
-
Add the bacterial inoculum to the antiseptic-organic load mixture to achieve a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.
-
Start a timer immediately upon adding the inoculum.
-
At predetermined time points (e.g., 15s, 30s, 1 min, 5 min, 15 min), remove an aliquot of the mixture and add it to a validated neutralizer.
-
Perform serial dilutions and plate for viable counts as described in the suspension test protocol.
-
Calculate the log₁₀ reduction at each time point compared to the initial bacterial count.
Mandatory Visualizations
Diagram 1: this compound's Mechanism of Action
Caption: this compound's bactericidal mechanism of action.
Diagram 2: Experimental Workflow for Time-Kill Assay with Organic Load
Caption: Workflow for a time-kill assay with organic load.
Diagram 3: Logical Relationship of Factors Affecting this compound Efficacy
Caption: Key factors influencing this compound's efficacy.
References
- 1. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Olanexidine for Biofilm Eradication
Welcome to the technical support center for optimizing olanexidine concentration for effective biofilm eradication. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound against bacterial and fungal cells?
A1: this compound is a biguanide antiseptic that exerts its antimicrobial effect primarily by disrupting the cell membrane of microorganisms. Its cationic molecules interact with negatively charged components of the microbial cell wall, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. At lower concentrations, it may have a bacteriostatic effect (inhibiting growth), while at higher concentrations, it is bactericidal (killing the cells).
Q2: What is a good starting concentration range for this compound in a biofilm eradication experiment?
A2: While specific Minimum Biofilm Eradication Concentration (MBEC) data for this compound is not widely published, a good starting point can be derived from its bactericidal concentrations against planktonic (free-floating) bacteria. For a 180-second exposure, estimated bactericidal concentrations are approximately 869 µg/mL for Gram-positive cocci, 109 µg/mL for Gram-positive bacilli, and 434 µg/mL for Gram-negative bacteria. It is important to note that biofilms are generally more resistant than planktonic cells, so higher concentrations and longer exposure times will likely be necessary for complete eradication. We recommend performing a dose-response experiment starting from these concentrations and increasing them systematically.
Q3: How does the anti-biofilm activity of this compound compare to that of chlorhexidine?
A3: Both this compound and chlorhexidine are biguanide antiseptics. Clinical studies have shown that 1.5% this compound may be more effective than 1% chlorhexidine in preventing surgical site infections. However, direct comparative studies on the biofilm eradication efficacy of these two compounds are limited. Researchers should perform head-to-head comparisons in their specific biofilm models to determine the relative efficacy for their application.
Q4: Can this compound be used to eradicate biofilms of Candida albicans?
Troubleshooting Guides
This section addresses common issues encountered during biofilm eradication experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible biofilm formation | 1. Variation in inoculum preparation (cell density, growth phase).2. Inconsistent incubation conditions (time, temperature, nutrient medium).3. Contamination of the culture. | 1. Standardize your inoculum preparation protocol. Use a spectrophotometer to ensure consistent starting cell density.2. Ensure precise control over incubation time and temperature. Use the same batch of growth medium for all experiments.3. Use aseptic techniques and regularly check for contamination. |
| High variability in biofilm eradication results | 1. Incomplete removal of planktonic cells before adding this compound.2. Uneven exposure of the biofilm to this compound.3. Issues with the viability assay (e.g., interference of this compound with the assay reagents). | 1. Gently wash the biofilms with a sterile buffer (e.g., PBS) to remove non-adherent cells before treatment.2. Ensure the entire biofilm is submerged in the this compound solution and gently agitate if necessary.3. Run appropriate controls, including this compound with the viability assay reagents in the absence of cells, to check for interference. |
| This compound appears ineffective against the biofilm | 1. Concentration is too low.2. Exposure time is too short.3. The biofilm is highly mature and resistant.4. This compound may be neutralized by components in the test medium. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the exposure time.3. Consider using a younger biofilm for initial experiments or combining this compound with other anti-biofilm agents.4. Be aware of potential interactions between this compound and components of your growth medium. Consider testing in a buffered saline solution. |
| Difficulty in quantifying biofilm after treatment | 1. Crystal violet staining is inconsistent.2. The viability assay (e.g., resazurin, XTT) shows high background signal. | 1. Ensure complete removal of unbound crystal violet by thorough washing. Use a consistent volume of solvent to dissolve the stain.2. Include a "no-cell" control with the viability dye and this compound to measure and subtract the background signal. |
Data Presentation
The following table summarizes the available quantitative data on the bactericidal concentration of this compound against planktonic bacteria. This data can be used as a reference for designing initial biofilm eradication experiments.
| Bacterial Type | Number of Strains Tested | Estimated Bactericidal Concentration (180s exposure) | Reference |
| Gram-positive cocci | 155 | 869 µg/mL | |
| Gram-positive bacilli | 29 | 109 µg/mL | |
| Gram-negative bacteria | 136 | 434 µg/mL |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using a 96-well plate format
This protocol is adapted for testing this compound and is based on standard MBEC assay procedures.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for C. albicans)
-
This compound stock solution
-
Sterile Phosphate Buffered Saline (PBS)
-
Resazurin solution (for viability testing)
-
Plate reader
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of the test microorganism. Dilute the culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.1).
-
Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation. Include wells with sterile medium only as a negative control.
-
Preparation of this compound Dilutions: In a separate 96-well plate, prepare a serial dilution of this compound in the appropriate medium or PBS.
-
Biofilm Washing: Gently aspirate the medium from the biofilm plate and wash the wells twice with 200 µL of sterile PBS to remove planktonic cells.
-
This compound Treatment: Add 200 µL of the prepared this compound dilutions to the corresponding wells of the biofilm plate. Incubate for the desired exposure time (e.g., 1, 4, or 24 hours) at 37°C.
-
Removal of this compound and Washing: Aspirate the this compound solution and wash the wells twice with sterile PBS.
-
Viability Assessment: Add 200 µL of fresh medium containing a viability indicator (e.g., resazurin) to each well. Incubate until a color change is observed in the positive control wells (biofilm with no this compound treatment).
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. The MBEC is defined as the lowest concentration of this compound that results in no viable cells (i.e., no color change in the viability assay).
Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining
This protocol allows for the quantification of the total biofilm biomass remaining after treatment with this compound.
Materials:
-
Biofilms grown and treated with this compound as described in Protocol 1.
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Plate reader
Procedure:
-
Follow steps 1-6 of Protocol 1.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Gently wash the plate three times with sterile PBS to remove excess stain.
-
Drying: Invert the plate and allow it to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Mandatory Visualizations
Caption: Experimental workflow for determining the MBEC of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Troubleshooting inconsistent results in olanexidine antimicrobial susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during olanexidine antimicrobial susceptibility testing (AST).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound gluconate is a monobiguanide antiseptic that exerts its bactericidal effects primarily by disrupting the integrity of bacterial cell membranes.[1][2][3][4] This leads to the irreversible leakage of intracellular components and ultimately, cell death.[1][2][5] At lower concentrations, it can have a bacteriostatic effect by inhibiting bacterial growth, while at higher concentrations, it is rapidly bactericidal.[3] Its mechanism involves interaction with bacterial surface molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1][5][6] At concentrations of 160 μg/ml or higher, this compound can also cause cell aggregation by denaturing proteins.[1][2][5][6]
Q2: What is the antimicrobial spectrum of this compound?
This compound exhibits broad-spectrum activity against a wide range of microorganisms. This includes Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4] It has demonstrated efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4][5] Studies have shown it to be effective against various problematic pathogens in surgical site infections, including Acinetobacter baumannii and Cutibacterium acnes.[7]
Q3: Are there established clinical breakpoints for this compound?
As an antiseptic used for topical application, standardized clinical breakpoints like those established by CLSI or EUCAST for systemic antibiotics are not typically available for this compound. Efficacy is often evaluated using minimal bactericidal concentrations (MBCs) or time-kill assays to demonstrate bactericidal activity at relevant contact times.
Q4: Can standard antimicrobial susceptibility testing methods be used for this compound?
Yes, standard methods such as broth microdilution and time-kill assays can be adapted to test the susceptibility of microorganisms to this compound.[2][8] However, due to its rapid bactericidal action, modifications to standard protocols, such as the inclusion of a neutralizer, are crucial for accurate determination of bactericidal concentrations.
Troubleshooting Inconsistent AST Results
Inconsistent results in this compound AST can arise from various factors related to the methodology, reagents, or the microorganisms being tested. The following guide provides insights into potential issues and their solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) | Inadequate neutralization of this compound carryover. | Incorporate an effective neutralizer in the recovery medium. A common neutralizer for biguanides is a combination of lecithin and polysorbate 80 (e.g., in Dey-Engley Neutralizing Broth). |
| Binding of this compound to plasticware. | Use low-protein-binding microplates or glassware for testing. Pre-treating plates with a blocking agent may also be considered. | |
| Formation of this compound micelles at high concentrations. | Ensure complete solubilization of this compound in the test medium. Gentle warming and vortexing of stock solutions can help. | |
| No clear endpoint or trailing growth in broth microdilution assays | Sub-lethal concentrations causing bacteriostatic effects. | When determining MBCs, ensure a sufficient incubation period after subculturing to allow for the recovery of viable but stressed cells. |
| Contamination of the bacterial inoculum. | Always work with a pure culture. Perform a purity check by plating the inoculum on a non-selective agar plate. | |
| High variability between replicate wells or experiments | Inconsistent inoculum density. | Standardize the inoculum preparation to a 0.5 McFarland standard and verify the colony-forming units (CFU)/mL by plating. |
| Pipetting errors, especially with small volumes. | Calibrate pipettes regularly. For serial dilutions, ensure proper mixing at each step. | |
| Discrepancy between MIC and MBC results | The organism may be tolerant to this compound (inhibited but not killed). | This is a valid biological finding. Report both the MIC and MBC values. |
| Inefficient neutralization affecting MBC determination. | Optimize the neutralization step as described above. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC and MBC Determination
This protocol is adapted from standard methodologies for determining the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound gluconate in a suitable solvent (e.g., sterile deionized water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 50 µL per well.
-
Include a growth control well (broth only) and a sterility control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
MBC Determination:
-
From each well showing no visible growth, subculture 10 µL onto a non-selective agar plate (e.g., Tryptic Soy Agar) containing an appropriate neutralizer.
-
Incubate the plates at 35-37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: Time-Kill Assay
This assay evaluates the rate of bactericidal activity of this compound.
-
Preparation of Reagents:
-
Prepare tubes containing CAMHB with desired concentrations of this compound.
-
Prepare a control tube with CAMHB only.
-
Prepare a neutralizing solution (e.g., Dey-Engley Neutralizing Broth).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described in the broth microdilution protocol to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Procedure:
-
Add the bacterial inoculum to each tube containing this compound and the control tube.
-
At specified time points (e.g., 0, 30 seconds, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot from each tube and transfer it to the neutralizing solution.
-
Perform serial dilutions of the neutralized samples and plate them onto non-selective agar.
-
-
Data Analysis:
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
-
Visualizing Key Processes
To aid in understanding, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound Gluconate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 5. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of in Vitro Bactericidal Activity of 1.5% this compound Gluconate, a Novel Biguanide Antiseptic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olanexidine and Laboratory Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using olanexidine in their experiments and need to assess its potential interference with common laboratory viability assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
FAQs: this compound Interference with Viability Assays
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a biguanide antiseptic agent with broad-spectrum bactericidal activity.[1] Like other biguanides, it targets cell membranes. This mechanism of action, along with potential effects on cellular metabolism, could lead to interference with assays that measure metabolic activity or membrane integrity as indicators of cell viability.
Q2: My results with the MTT or XTT assay are inconsistent when using this compound. What could be the cause?
Inconsistent results with tetrazolium-based assays like MTT and XTT in the presence of this compound could stem from several factors:
-
Direct Reduction of Tetrazolium Salts: this compound, as a chemical compound, might directly reduce the MTT or XTT reagent, leading to a false-positive signal for cell viability.
-
Mitochondrial Activity Modulation: Biguanides can affect mitochondrial function. Since MTT and XTT reduction is dependent on mitochondrial dehydrogenases, this compound could either inhibit or stimulate this activity, leading to an under- or overestimation of cell viability.[2][3]
-
Formazan Crystal Solubilization Issues (MTT): this compound might interfere with the solubilization of the formazan crystals in the MTT assay, leading to inaccurate absorbance readings.[2][3]
Q3: Can this compound interfere with luciferase-based viability assays?
Yes, interference is possible. This compound could potentially:
-
Inhibit the Luciferase Enzyme: Many small molecules are known to inhibit luciferase, which would lead to a decrease in the luminescent signal and an overestimation of cytotoxicity.[4][5][6]
-
Stabilize the Luciferase Enzyme: Conversely, some compounds can stabilize luciferase, leading to an increased signal and an underestimation of cytotoxicity.[4][5]
-
Interfere with ATP Production: If the luciferase assay relies on ATP levels (e.g., CellTiter-Glo®), and this compound affects cellular ATP production, this would indirectly impact the luminescent output.
Q4: Is the LDH assay a better alternative to assess cytotoxicity in the presence of this compound?
The Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, is generally less prone to chemical interference compared to metabolic assays.[7][8] This is because it measures an enzyme that is released into the cell culture medium, rather than an intracellular metabolic process. However, it is still crucial to run appropriate controls to rule out any direct effect of this compound on the LDH enzyme activity or the assay's detection chemistry.
Q5: How can I confirm if this compound is interfering with my viability assay?
The most effective way to check for interference is to run a cell-free control. This involves performing the assay in your cell culture medium with this compound at the concentrations you are testing, but without any cells. Any signal detected in these wells can be attributed to direct interference from this compound.
Troubleshooting Guides
Troubleshooting Inconsistent MTT/XTT Assay Results
| Observed Problem | Potential Cause | Troubleshooting Step |
| High background absorbance in cell-free wells containing this compound. | Direct reduction of MTT/XTT by this compound. | 1. Perform a cell-free assay with a serial dilution of this compound. 2. Subtract the background absorbance from your experimental wells. 3. Consider using an alternative assay like LDH or a fluorescent viability stain. |
| Unexpectedly high or low viability readings that do not correlate with other observations (e.g., microscopy). | This compound is modulating mitochondrial dehydrogenase activity. | 1. Use an orthogonal assay method (e.g., LDH assay, live/dead cell staining) to confirm your results. 2. Perform a time-course experiment to see if the effect is immediate (suggesting direct chemical interference) or develops over time (suggesting a biological effect). |
| Difficulty dissolving formazan crystals (MTT assay). | This compound is interfering with the solubilizing agent. | 1. Ensure vigorous mixing after adding the solubilization solution. 2. Try a different solubilizing agent (e.g., DMSO vs. isopropanol with HCl). 3. Consider switching to the XTT assay, which produces a soluble formazan product. |
Troubleshooting Luciferase Assay Interference
| Observed Problem | Potential Cause | Troubleshooting Step |
| Lower than expected luminescence signal across all treated wells. | This compound is inhibiting the luciferase enzyme. | 1. Perform a cell-free assay with purified luciferase enzyme, ATP, and luciferin, and test for inhibition by this compound. 2. If inhibition is confirmed, consider using a different reporter system or a non-enzymatic viability assay. |
| Higher than expected luminescence signal, especially at longer incubation times. | This compound is stabilizing the luciferase enzyme. | 1. Run a time-course experiment to monitor signal stability. 2. Use a destabilized luciferase reporter if available.[4] |
| Luminescence signal does not correlate with cell number. | This compound is affecting cellular ATP levels (for ATP-dependent assays). | 1. Measure ATP levels independently using a dedicated ATP assay kit. 2. Use a luciferase reporter that is not ATP-dependent, if possible. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for MTT/XTT
-
Prepare a 96-well plate with cell culture medium.
-
Add a serial dilution of this compound to the wells, corresponding to the concentrations used in your experiments. Include a vehicle control (the solvent used to dissolve this compound).
-
Add the MTT or XTT reagent to the wells according to the manufacturer's protocol.[2]
-
Incubate for the standard duration of your assay (e.g., 1-4 hours at 37°C).[2]
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Analyze the data to determine if this compound generates a signal in the absence of cells.
Protocol 2: Cell-Free Luciferase Inhibition Assay
-
In a white-walled 96-well plate, add your luciferase assay buffer.
-
Add a serial dilution of this compound. Include a vehicle control.
-
Add a known amount of purified luciferase enzyme to each well.
-
Initiate the reaction by adding a solution containing luciferin and ATP.
-
Immediately measure the luminescence using a plate reader.
-
A decrease in luminescence in the presence of this compound indicates enzyme inhibition.
Protocol 3: Orthogonal Viability Assessment using Calcein-AM
This protocol provides an alternative method based on cell membrane integrity and esterase activity.
-
Seed cells in a 96-well plate and treat with this compound as in your primary assay.
-
After the treatment period, remove the medium.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add a working solution of Calcein-AM (typically 1-2 µM in PBS) to each well.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with appropriate filters (e.g., 485 nm excitation / 520 nm emission).
-
An increase in fluorescence corresponds to a higher number of viable cells.[9]
Visualizations
References
- 1. Evaluation of in Vitro Bactericidal Activity of 1.5% this compound Gluconate, a Novel Biguanide Antiseptic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH of media for optimal olanexidine activity in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with olanexidine. The information is designed to help you optimize your experimental conditions, with a specific focus on adjusting the pH of your media for maximal this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound's antimicrobial activity?
While direct studies on the optimal pH for this compound are not extensively published, its chemical structure as a biguanide provides insights. For biguanide antiseptics, activity can be pH-dependent. For instance, the bactericidal activity of chlorhexidine, a similar biguanide, is largely independent of pH within a range of 5.0 to 9.0.[1][2] Another biguanide, polihexanide, has demonstrated increased efficacy in more alkaline conditions.[1][3] this compound gluconate formulations have been described in patents with a pH range of 4 to 7.
Based on available data for related compounds, a neutral to slightly alkaline pH is likely to be effective for this compound activity. However, the optimal pH can be influenced by the specific bacterial strain and the composition of the experimental medium. It is recommended to perform a pH optimization experiment for your specific application.
Q2: How does pH affect the stability of this compound in solution?
The stability of this compound in solution is crucial for consistent experimental results. As a biguanide, this compound's solubility can be influenced by pH. This compound is often formulated as this compound gluconate to improve its aqueous solubility.[4] At physiological pH, the biguanide group of this compound is typically protonated, contributing to its solubility and interaction with bacterial membranes.[5] Extreme pH values may lead to precipitation. If you observe any cloudiness or precipitation in your this compound stock solution or experimental media after pH adjustment, it is a sign of potential instability.
Q3: Can I adjust the pH of my culture medium after adding this compound?
It is generally recommended to adjust the pH of your culture medium before adding this compound. This practice helps to avoid localized high concentrations of acid or base that could cause precipitation of the compound. Ensure the final pH of the medium is within a range that is both optimal for your cells or microorganisms and compatible with this compound's stability.
Q4: Are there any known interactions between this compound and common media components that are pH-dependent?
This compound is a cationic molecule and has the potential to interact with anionic components in culture media, such as certain proteins, salts, and buffers. These interactions can be influenced by pH. While specific studies on this compound's interactions with all media components are not available, it is a good practice to use well-defined, buffered media to maintain a stable pH throughout your experiment. If you are using complex media with undefined components, be aware of potential variability in results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound stock solution or media | pH is outside the optimal solubility range. | Prepare fresh stock solutions and ensure the final pH of the media is within a neutral to slightly alkaline range. Consider using a different buffering system. |
| Interaction with anionic components in the media. | Simplify the media composition if possible. Test for interactions by adding this compound to individual media components. | |
| Inconsistent or lower-than-expected antimicrobial activity | Suboptimal pH of the experimental media. | Perform a pH optimization experiment (see Experimental Protocols section) to determine the ideal pH for your specific bacterial strain and media. |
| Degradation of this compound. | Prepare fresh this compound solutions for each experiment. Store stock solutions as recommended by the manufacturer, typically protected from light and at a cool temperature. | |
| Inactivation by media components. | Use a defined, buffered medium. If using complex media, consider potential inactivating components and test their effect on this compound activity. | |
| Difficulty dissolving this compound gluconate powder | Incorrect solvent or temperature. | This compound gluconate is generally soluble in water. Gentle warming and vortexing can aid dissolution. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound's bactericidal activity against a specific bacterial strain using a broth microdilution assay.
Materials:
-
This compound gluconate
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile buffers for pH adjustment (e.g., phosphate buffers for pH 6.0, 7.0, and 8.0)
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare pH-Adjusted Media: Prepare aliquots of the broth medium and adjust their pH to a range of desired values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5) using the sterile buffers.
-
Prepare this compound Dilutions: Prepare a series of two-fold dilutions of this compound in each of the pH-adjusted media in the 96-well plates.
-
Inoculate with Bacteria: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in the corresponding pH-adjusted media. Add the bacterial suspension to each well containing the this compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include positive controls (bacteria in each pH-adjusted medium without this compound) and negative controls (each pH-adjusted medium without bacteria) for each pH value.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each pH value by visually inspecting for the lowest concentration of this compound that inhibits visible bacterial growth. The pH at which the lowest MIC is observed is considered the optimal pH for this compound activity under these conditions.
Data Presentation
The following table summarizes the known effects of pH on the activity of biguanide antiseptics, which can serve as a guide for this compound experiments.
| Antiseptic | pH Range Studied | Effect on Bactericidal Activity | Reference |
| Chlorhexidine | 5.0 - 9.0 | Largely pH-independent | [1][2] |
| Polihexanide | 5.0 - 9.0 | Significant increase in efficacy at higher pH | [1][3] |
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway of this compound's antimicrobial action.
References
- 1. pH influence on antibacterial efficacy of common antiseptic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Antibacterial activity of polihexanide formulations in a co-culture of HaCaT keratinocytes and Staphylococcus aureus and at different pH levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8334248B2 - Aqueous solution of this compound, method of preparing the aqueous solution, and disinfectant - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bactericidal Mechanisms of Olanexidine and Chlorhexidine
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide detailing the bactericidal mechanisms of olanexidine and chlorhexidine has been published, offering researchers, scientists, and drug development professionals a critical resource for understanding these two important antiseptics. This guide provides an objective analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction
This compound and chlorhexidine are both widely used biguanide antiseptics critical in preventing healthcare-associated infections. While they share structural similarities and a primary mode of action targeting the bacterial cell membrane, subtle differences in their mechanisms contribute to variations in their bactericidal efficacy and spectrum of activity. This guide delves into these differences, providing a clear comparison based on available scientific literature.
Comparative Bactericidal Mechanisms
Both this compound and chlorhexidine are cationic molecules that exert their bactericidal effects through electrostatic interactions with negatively charged components of the bacterial cell envelope.[1][2] Their primary target is the cell membrane, leading to a loss of structural integrity and subsequent cell death.[3][4]
Chlorhexidine's Mechanism of Action:
At low concentrations, chlorhexidine is bacteriostatic, causing the leakage of low-molecular-weight intracellular components such as potassium ions.[5] At higher, bactericidal concentrations, it induces the precipitation of cytoplasmic contents, leading to irreversible cell damage and death.[5] The process begins with the rapid binding of chlorhexidine to the bacterial cell surface, followed by disruption of the outer membrane in Gram-negative bacteria and subsequent damage to the inner cytoplasmic membrane.[5][6]
This compound's Mechanism of Action:
Similar to chlorhexidine, this compound binds to the bacterial cell membrane, disrupting its integrity and causing the irreversible leakage of intracellular components.[3][4] However, studies indicate that at relatively high concentrations (≥160 μg/ml), this compound also causes the denaturation of proteins, leading to the aggregation of bacterial cells.[3][4] This additional mechanism may contribute to its potent bactericidal activity. The mechanism of this compound is described as being "slightly different" from that of the bisbiguanide compound, chlorhexidine.[3][4]
Quantitative Comparison of Bactericidal Efficacy
Quantitative data from various studies highlight the potent bactericidal activity of both agents. This compound has demonstrated comparable and, in some cases, superior efficacy to chlorhexidine, particularly against drug-resistant strains.
Table 1: Minimum Bactericidal Concentration (MBC) and Minimum Killing Concentration (MKC)
| Antiseptic | Bacterial Type/Strain | Concentration | Exposure Time | Reference |
| This compound | Gram-positive cocci (155 strains) | 869 µg/ml (Estimated MBC) | 180 s | [1][2][3][4][5] |
| Gram-positive bacilli (29 strains) | 109 µg/ml (Estimated MBC) | 180 s | [1][2][3][4][5] | |
| Gram-negative bacteria (136 strains) | 434 µg/ml (Estimated MBC) | 180 s | [1][2][3][4][5] | |
| S. aureus (clinically isolated) | 0.0020% (MKC50) | Not Specified | [3] | |
| S. aureus (clinically isolated) | 0.0156% (MKC90) | Not Specified | [3] | |
| Chlorhexidine | S. aureus (clinically isolated) | 0.1250% (MKC50) | Not Specified | [3] |
| S. aureus (clinically isolated) | 0.5000% (MKC90) | Not Specified | [3] |
Table 2: Comparative Efficacy in Clinical and Ex Vivo Models
| Study Type | Comparison | Key Findings | Reference |
| Clinical Trial (Gastrointestinal Surgery) | 1.5% aqueous this compound vs. 1.0% alcohol-based chlorhexidine | This compound did not significantly reduce the overall surgical site infection (SSI) rate compared to chlorhexidine-alcohol (12.4% vs. 13.6%). | [7][8] |
| In Vitro and In Vivo Studies | This compound vs. povidone-iodine and chlorhexidine-alcohol | This compound showed more potent bactericidal activity against MRSA and VRE. | [4] |
| Clinical Trial Protocol | 1.5% aqueous this compound vs. 1% alcoholic chlorhexidine for preventing catheter-related infections | This compound may be more effective than chlorhexidine alcohol against MRSA. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and chlorhexidine.
1. Determination of Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the microdilution method described in the literature.[1][2][3]
-
Bacterial Suspension Preparation: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/ml.
-
Antiseptic Dilution: A stock solution of the antiseptic is prepared and serially diluted (1:1) in a 96-well microtiter plate or test tubes.
-
Inoculation: Each dilution of the antiseptic is inoculated with an equal volume of the prepared bacterial suspension.
-
Incubation: The microtiter plate or test tubes are incubated at an appropriate temperature (e.g., 37°C) and for a specified duration (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the wells or tubes are visually inspected for turbidity. The MIC is the lowest concentration of the antiseptic where no visible growth is observed.
-
Subculturing for MBC: An aliquot from the wells showing no growth (the MIC and at least two higher concentrations) is subcultured onto an appropriate agar medium.
-
Incubation and Enumeration: The agar plates are incubated to allow for the growth of any surviving bacteria. The number of CFU/ml is then determined.
-
MBC Determination: The MBC is the lowest concentration of the antiseptic that results in a predetermined reduction (commonly ≥99.9%) in the initial bacterial inoculum.
2. Membrane Potential Assay
This protocol provides a general outline for assessing changes in bacterial cytoplasmic membrane potential using a fluorescent probe like DiSC3(5).[5]
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., HEPES buffer).
-
Cell Resuspension: The washed cells are resuspended in the same buffer to a specific optical density.
-
Probe Loading: The voltage-sensitive fluorescent dye (e.g., DiSC3(5)) is added to the cell suspension, and the mixture is incubated to allow the dye to incorporate into the energized bacterial membranes.
-
Fluorescence Measurement: The baseline fluorescence is measured using a spectrofluorometer.
-
Antiseptic Addition: The antiseptic (this compound or chlorhexidine) at various concentrations is added to the cell suspension.
-
Monitoring Fluorescence Changes: Changes in fluorescence are monitored over time. Depolarization of the cell membrane leads to the release of the dye from the membrane and an increase in fluorescence.
-
Data Analysis: The change in fluorescence intensity is used to determine the extent and rate of membrane depolarization caused by the antiseptic.
Conclusion
Both this compound and chlorhexidine are effective bactericidal agents that primarily act by disrupting the bacterial cell membrane. This compound's additional mechanism of protein denaturation at higher concentrations may contribute to its potent activity, especially against resistant pathogens. The quantitative data presented in this guide provide a basis for the selection of the most appropriate antiseptic for specific clinical applications. The detailed experimental protocols offer a foundation for researchers to conduct further comparative studies and to explore the nuances of the bactericidal actions of these important compounds. Further research, particularly direct time-kill kinetic studies under various conditions, will continue to refine our understanding of the comparative efficacy of this compound and chlorhexidine.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Effect of aqueous this compound versus alcohol-based chlorhexidine for surgical skin antisepsis on incidence of surgical site infections in gastrointestinal surgery: multicentre randomised controlled clinical trial (OEDO trial) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Efficacy of aqueous this compound compared with alcohol-based chlorhexidine for surgical skin antisepsis regarding the incidence of surgical-site infections in clean-contaminated surgery: a randomized superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
Olanexidine Demonstrates Potent and Broad-Spectrum Efficacy Against Clinical Bacterial Isolates
A comprehensive review of in-vitro studies highlights olanexidine's robust bactericidal activity against a wide array of clinically relevant bacteria, including multidrug-resistant strains. Comparative data reveals its efficacy is comparable, and in some instances superior, to established antiseptics like chlorhexidine and povidone-iodine.
This compound gluconate, a new monobiguanide antiseptic, has shown significant promise in the ongoing battle against healthcare-associated infections.[1][2] Extensive in-vitro testing has validated its effectiveness across a diverse panel of clinical bacterial isolates, positioning it as a valuable tool for researchers, scientists, and drug development professionals. Its mechanism of action, which involves the disruption of bacterial cell membrane integrity leading to the leakage of intracellular components and cell death, contributes to its potent bactericidal effects.[1][3][4]
Comparative Efficacy Against Key Clinical Isolates
Studies have systematically evaluated the Minimal Bactericidal Concentrations (MBCs) of this compound and compared them with those of chlorhexidine digluconate and povidone-iodine. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The data consistently demonstrates this compound's potent activity against both Gram-positive and Gram-negative bacteria.
Notably, this compound exhibits strong bactericidal effects against challenging multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][5][6] Its performance is particularly noteworthy against MRSA strains that possess the qacA/B genes, which confer resistance to some antiseptics.[7] Research indicates that the fast-acting bactericidal activity of this compound against these resistant strains is higher than that of chlorhexidine gluconate.[7]
Below is a summary of the comparative bactericidal activity of this compound, chlorhexidine, and povidone-iodine against a selection of clinical isolates after a 30-second exposure time.
| Bacterial Strain | This compound Gluconate MBC (µg/mL) | Chlorhexidine Digluconate MBC (µg/mL) | Povidone-Iodine MBC (µg/mL) |
| Methicillin-resistant S. aureus (MRSA) | 217 to >3,480 | 2,500 to >5,000 | 781 to 1,560 |
| Methicillin-susceptible S. aureus | 217 - 869 | 625 - 2,500 | 781 - 1,560 |
| Escherichia coli | 869 - 1,740 | 1,250 - 2,500 | 1,560 - 3,130 |
| Pseudomonas aeruginosa | 434 - 1,740 | 1,250 - 5,000 | 3,130 - 6,250 |
| Vancomycin-resistant Enterococcus faecalis | 434 - 869 | 1,250 - 2,500 | 1,560 - 3,130 |
Data sourced from Hagi et al., 2015.[2] The MBC values represent the range observed across multiple clinical isolates of each species.
Experimental Protocols
The evaluation of this compound's bactericidal efficacy against clinical isolates was primarily conducted using the microdilution method to determine the Minimal Bactericidal Concentration (MBC) with short exposure times.[2][8]
Determination of Minimal Bactericidal Concentration (MBC)
The MBCs of this compound gluconate, chlorhexidine digluconate, and povidone-iodine were determined against a panel of 320 bacterial strains, including clinical isolates.[2] The experimental procedure involved the following key steps:
-
Bacterial Suspension Preparation: Bacterial strains were cultured on appropriate agar media. Colonies were then suspended in sterile saline to a concentration of approximately 10⁸ colony-forming units (CFU)/mL.
-
Antiseptic Dilution: Serial twofold dilutions of the antiseptic agents were prepared in 96-well microtiter plates.
-
Inoculation: The bacterial suspension was added to each well of the microtiter plate containing the diluted antiseptic.
-
Exposure: The bacteria were exposed to the antiseptic for specific short durations, typically 30, 60, and 180 seconds.[2]
-
Neutralization: Following the exposure period, a neutralizer was added to each well to inactivate the antiseptic. This step is crucial to prevent the antiseptic from continuing to exert its effect during subsequent culturing.
-
Subculturing: A sample from each well was subcultured onto agar plates.
-
Incubation: The agar plates were incubated under appropriate conditions to allow for bacterial growth.
-
MBC Determination: The MBC was defined as the lowest concentration of the antiseptic that resulted in a ≥3-log₁₀ reduction (99.9% kill) in the initial bacterial count.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the Minimal Bactericidal Concentration (MBC) of antiseptics against clinical bacterial isolates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Gluconate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Gluconate? [synapse.patsnap.com]
- 5. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical application of skin antisepsis using aqueous this compound: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for Olanexidine Purity and Identity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of olanexidine purity and identity. This compound, a biguanide antiseptic, requires rigorous analytical testing to ensure its quality and safety for pharmaceutical use. This document outlines key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comparative analysis of their strengths and applications in the quality control of this compound.
Introduction to this compound and its Analytical Challenges
This compound, with the chemical structure 1-(3,4-dichlorobenzyl)-5-octylbiguanide, is a potent antiseptic agent. The confirmation of its identity and the quantification of its purity are critical steps in the drug development and manufacturing process. Potential impurities may arise from the synthesis process, degradation, or storage. A common synthesis route involves the reaction of 1-cyano-3-octylguanidine with 3,4-dichlorobenzylamine[1]. Therefore, unreacted starting materials and potential side-reaction products are key targets for analytical monitoring.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is crucial for the reliable characterization of this compound. The following table summarizes the key performance attributes of HPLC, NMR, and MS for this purpose.
| Technique | Principle | Information Provided | Strengths | Limitations | Primary Application for this compound |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase. | Purity, quantification of known impurities, retention time for identity. | High precision and accuracy, robust, widely available. | Requires reference standards for identification and quantification, may not separate all co-eluting impurities. | Routine quality control, purity assessment, and assay. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, identification of unknown impurities, quantification without a specific reference standard (qNMR). | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures. | Structural confirmation of the active pharmaceutical ingredient (API) and impurity identification. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, fragmentation patterns for structural information, high sensitivity for trace impurity detection. | High sensitivity and specificity, can be coupled with chromatography (LC-MS). | May not distinguish between isomers, quantification can be complex. | Impurity profiling, identification of unknown impurities, and degradation products. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. The following are proposed starting methodologies for the analysis of this compound, based on established methods for similar biguanide compounds. These methods would require optimization and validation for this compound specifically.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This proposed method is based on reverse-phase HPLC, which is well-suited for the analysis of basic compounds like this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3) is a common starting point for similar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (likely around 230-260 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structure Elucidation
¹H and ¹³C NMR are powerful tools for the unambiguous identification of this compound and its impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents for biguanides.
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and aid in the structural elucidation of unknown impurities.
-
Quantitative NMR (qNMR): Can be used for assay determination by integrating the signals of this compound against a certified internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for basic compounds like this compound.
-
LC Conditions: Similar to the HPLC-UV method, but may require volatile buffers (e.g., ammonium formate or ammonium acetate) for MS compatibility.
-
Mass Analyzer Settings:
-
Full Scan: To detect all ions within a specified mass range.
-
Tandem MS (MS/MS): To obtain fragmentation patterns of the parent ion for structural elucidation of impurities.
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the analytical procedures for confirming the purity and identity of this compound.
Caption: Workflow for this compound Analysis.
References
Olanexidine Demonstrates Superior Residual Antibacterial Activity Compared to Other Antiseptics
A comprehensive analysis of experimental data reveals that olanexidine gluconate exhibits a more prolonged and effective residual antibacterial effect on skin surfaces compared to commonly used antiseptics such as chlorhexidine gluconate and povidone-iodine. This sustained activity, crucial for preventing surgical site infections (SSIs), is attributed to its high retention in the stratum corneum, the outermost layer of the skin.
A key study utilizing an ex vivo Yucatan micropig (YMP) skin model provides robust evidence of this compound's superior substantivity, or residual antibacterial activity.[1][2][3] In this model, skin samples were treated with various antiseptics, rinsed, and then challenged with bacteria at different time points to measure the lasting bactericidal effect.
Comparative Analysis of Residual Bactericidal Activity
The experimental data clearly indicates that 1.5% this compound gluconate (OLG) maintains a significantly higher bactericidal activity for up to 12 hours after application and rinsing, whereas the efficacy of chlorhexidine gluconate (CHG) and povidone-iodine (PVP-I) diminishes rapidly.[1][2][3]
The following tables summarize the quantitative data on the log₁₀ reduction of various bacteria at different time points after antiseptic application. A higher log₁₀ reduction value indicates a greater reduction in the number of viable bacteria.
Table 1: Residual Bactericidal Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591
| Antiseptic | 4 hours (log₁₀ reduction) | 6 hours (log₁₀ reduction) | 8 hours (log₁₀ reduction) | 12 hours (log₁₀ reduction) |
| 1.5% this compound Gluconate | >5.45 | >5.45 | >5.45 | >5.45 |
| 0.5% Chlorhexidine Gluconate | 1.48 | 1.14 | 1.05 | 0.96 |
| 1.0% Chlorhexidine Gluconate-Alcohol | 1.63 | 1.34 | 1.15 | 1.01 |
| 2.0% Chlorhexidine Gluconate-IPA | 1.87 | 1.53 | 1.28 | 1.09 |
| 10% Povidone-Iodine | 1.02 | 0.89 | 0.78 | 0.71 |
Data sourced from Nishioka et al., 2018.[1][2][3]
Table 2: Residual Bactericidal Activity Against Staphylococcus epidermidis ATCC 12228
| Antiseptic | 4 hours (log₁₀ reduction) | 6 hours (log₁₀ reduction) | 8 hours (log₁₀ reduction) | 12 hours (log₁₀ reduction) |
| 1.5% this compound Gluconate | >4.89 | >4.89 | >4.89 | 4.35 |
| 0.5% Chlorhexidine Gluconate | 1.35 | 1.11 | 0.98 | 0.87 |
| 1.0% Chlorhexidine Gluconate-Alcohol | 1.52 | 1.27 | 1.09 | 0.94 |
| 2.0% Chlorhexidine Gluconate-IPA | 1.76 | 1.45 | 1.21 | 1.02 |
| 10% Povidone-Iodine | 0.95 | 0.83 | 0.72 | 0.65 |
Data sourced from Nishioka et al., 2018.[1][2][3]
Table 3: Residual Bactericidal Activity Against Vancomycin-Resistant Enterococcus faecalis (VRE) ATCC 51575
| Antiseptic | 4 hours (log₁₀ reduction) | 6 hours (log₁₀ reduction) | 8 hours (log₁₀ reduction) | 12 hours (log₁₀ reduction) |
| 1.5% this compound Gluconate | >5.48 | >5.48 | >5.48 | 4.87 |
| 0.5% Chlorhexidine Gluconate | 1.41 | 1.18 | 1.01 | 0.91 |
| 1.0% Chlorhexidine Gluconate-Alcohol | 1.58 | 1.31 | 1.12 | 0.97 |
| 2.0% Chlorhexidine Gluconate-IPA | 1.81 | 1.49 | 1.25 | 1.06 |
| 10% Povidone-Iodine | 0.99 | 0.86 | 0.75 | 0.68 |
Data sourced from Nishioka et al., 2018.[1][2][3]
The sustained efficacy of this compound is further explained by its significantly higher retention in the stratum corneum. Quantitative analysis revealed that the amount of this compound remaining in this skin layer was 2.8 times or greater than that of chlorhexidine.[1][2][3]
Experimental Protocols
The assessment of residual antibacterial activity, or substantivity, was conducted using a meticulously designed ex vivo Yucatan micropig skin model. This model is a well-regarded substitute for human skin in dermatological and microbiological studies.
Protocol for Evaluating Substantivity of Antiseptics
-
Skin Preparation: Yucatan micropig skin pieces (2 cm x 2 cm) were prepared and sterilized.
-
Antiseptic Application: A 20 µl aliquot of the test antiseptic (1.5% this compound gluconate, 0.5% chlorhexidine gluconate, 1.0% chlorhexidine gluconate-alcohol, 2.0% chlorhexidine gluconate-IPA, or 10% povidone-iodine) was applied to the skin piece and spread evenly.[3]
-
Drying and Rinsing: The antiseptic was allowed to dry for 3 minutes, after which the skin piece was rinsed with 1 ml of distilled water.[3]
-
Incubation: The rinsed skin pieces were incubated at 35°C for predetermined time intervals: 4, 6, 8, or 12 hours.[1][2][3]
-
Bacterial Inoculation: After incubation, each skin piece was uniformly inoculated with 10 µl of a bacterial suspension (e.g., MRSA, S. epidermidis, or VRE).[1][2][3]
-
Exposure and Neutralization: The bacteria were exposed to the treated skin for 1 minute. Following this, the skin piece was transferred to a neutralizer-containing diluting fluid to stop the antiseptic's bactericidal action.[1][2][3]
-
Bacterial Enumeration: The number of viable bacteria was quantified using the pour plate method with appropriate agar media containing neutralizers. The detection limit was 10 colony-forming units (c.f.u.) per skin piece.[3]
-
Calculation of Log₁₀ Reduction: The log₁₀ reduction was calculated as the difference between the logarithm of the viable bacterial count from a control (untreated) skin piece and the antiseptic-treated skin piece.[3]
Mechanism of Action
This compound gluconate is a monobiguanide compound that exerts its bactericidal effects by disrupting the bacterial cell membrane.[4][5][6] This leads to the leakage of intracellular components and ultimately cell death.[4][5][6] Its chemical structure allows for strong binding to the skin, which is a key factor in its prolonged residual activity. In contrast, chlorhexidine, another biguanide, has a different structure that may not facilitate the same level of retention in the skin.[4][5][6]
References
- 1. Evaluation of fast-acting bactericidal activity and substantivity of an antiseptic agent, this compound gluconate, using an ex vivo skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. researchgate.net [researchgate.net]
Olanexidine Demonstrates Superior Activity Against Biguanide-Tolerant Bacteria, Mitigating Cross-Resistance Concerns
For Immediate Release
A comprehensive review of available data indicates that olanexidine, a newer biguanide antiseptic, exhibits superior bactericidal activity compared to chlorhexidine, particularly against strains with established mechanisms of antiseptic tolerance. This suggests a low potential for cross-resistance between this compound and other biguanide antiseptics, a critical consideration in the face of rising antimicrobial resistance.
This compound's enhanced efficacy appears to be rooted in its distinct mechanism of action, which involves more potent disruption of bacterial cell membranes. This attribute allows it to overcome common resistance mechanisms that can reduce the effectiveness of older biguanides like chlorhexidine.
Quantitative Comparison of Bactericidal Activity
The bactericidal efficacy of this compound has been quantified and compared with that of chlorhexidine, primarily against strains of Staphylococcus aureus, including those positive for the qacA/B genes, which are known to confer resistance to cationic antiseptics like chlorhexidine.
| Antiseptic | Bacterial Strain | Gene Profile | Metric | Concentration (%) | Finding |
| This compound Gluconate (OLG) | S. aureus (137 clinical isolates) | Not specified | MKC₅₀ | 0.0020 | 50% of isolates killed |
| Chlorhexidine Gluconate (CHG) | S. aureus (137 clinical isolates) | Not specified | MKC₅₀ | 0.1250 | 50% of isolates killed |
| This compound Gluconate (OLG) | S. aureus (137 clinical isolates) | Not specified | MKC₉₀ | 0.0156 | 90% of isolates killed |
| Chlorhexidine Gluconate (CHG) | S. aureus (137 clinical isolates) | Not specified | MKC₉₀ | 0.5000 | 90% of isolates killed |
| This compound Gluconate (OLG) | MRSA | qacA/B-positive | MBC (30s) | ≤0.00049 - 0.00195 | Effective at low concentrations |
| Chlorhexidine Gluconate (CHG) | MRSA | qacA/B-positive | MBC (30s) | 0.0078 - 0.0313 | Higher concentrations required |
MKC₅₀/₉₀: Minimum Killing Concentration required to kill 50% or 90% of isolates, respectively. MBC: Minimum Bactericidal Concentration. MRSA: Methicillin-resistant Staphylococcus aureus.
The data clearly demonstrates that this compound is effective at significantly lower concentrations than chlorhexidine against both general and antiseptic-tolerant S. aureus populations.
Unraveling the Mechanism: A Tale of Two Biguanides
The reduced susceptibility to chlorhexidine in strains carrying qacA/B genes is often due to an efflux pump mechanism that actively removes the antiseptic from the bacterial cell. This compound's efficacy against these strains suggests it may be less affected by these pumps or that its mechanism of action is sufficiently rapid and potent to overcome this resistance.
Both this compound and chlorhexidine are biguanide compounds that disrupt bacterial cell membranes. However, studies indicate that this compound has a stronger disruptive effect on the bacterial membrane compared to chlorhexidine.[1] This enhanced membrane disruption is likely a key factor in its heightened bactericidal activity and its ability to remain effective against chlorhexidine-tolerant strains.
Experimental Protocols
The following is a detailed methodology for a cross-resistance study between this compound and other biguanide antiseptics.
Objective: To determine if bacterial strains with reduced susceptibility to chlorhexidine exhibit cross-resistance to this compound.
1. Bacterial Strains:
- A panel of clinically relevant bacterial isolates (e.g., S. aureus, P. aeruginosa, E. faecalis).
- Include both well-characterized antiseptic-susceptible reference strains (e.g., ATCC strains) and clinical isolates with known resistance mechanisms (e.g., qacA/B-positive strains).
2. Antiseptic Agents:
- This compound gluconate
- Chlorhexidine gluconate
- Alexidine dihydrochloride (optional, for broader comparison)
3. Minimum Inhibitory Concentration (MIC) Determination:
- Perform broth microdilution assays according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
- Prepare two-fold serial dilutions of each antiseptic in cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculate microtiter plates with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
- Incubate plates at 37°C for 18-24 hours.
- The MIC is the lowest concentration of the antiseptic that completely inhibits visible bacterial growth.
4. Minimum Bactericidal Concentration (MBC) Determination:
- Following MIC determination, subculture aliquots from wells showing no visible growth onto appropriate agar plates (e.g., Tryptic Soy Agar).
- Incubate plates at 37°C for 18-24 hours.
- The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.
5. Time-Kill Assay:
- Perform time-kill assays to assess the rate of bactericidal activity.
- Expose a standardized bacterial suspension to selected concentrations of each antiseptic (e.g., 1x, 2x, and 4x the MIC).
- At specified time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), remove aliquots, neutralize the antiseptic, and perform viable plate counts.
- Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
start [label="Start: Select Bacterial Strains\n(Susceptible & Resistant)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prepare_antiseptics [label="Prepare Serial Dilutions of\nthis compound & Chlorhexidine"];
mic_test [label="Perform Broth Microdilution\nfor MIC Determination"];
incubate_mic [label="Incubate 18-24h at 37°C"];
read_mic [label="Read MIC Results"];
mbc_test [label="Subculture from Clear Wells\nfor MBC Determination"];
incubate_mbc [label="Incubate 18-24h at 37°C"];
read_mbc [label="Read MBC Results"];
time_kill [label="Perform Time-Kill Assay\nat Different MIC Multiples"];
sample_time [label="Sample at Multiple Time Points\n(0-60 min)"];
plate_count [label="Neutralize & Plate for\nViable Counts"];
analyze [label="Analyze Data:\nCompare MIC/MBC & Time-Kill Curves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_antiseptics;
prepare_antiseptics -> mic_test;
mic_test -> incubate_mic -> read_mic;
read_mic -> mbc_test;
mbc_test -> incubate_mbc -> read_mbc;
read_mic -> time_kill;
time_kill -> sample_time -> plate_count;
plate_count -> analyze;
read_mbc -> analyze;
}
References
Olanexidine Demonstrates Comparable Efficacy to Leading Antiseptics in Surgical Site Infection Prevention
A comprehensive statistical analysis of comparative efficacy data from multiple clinical trials reveals that olanexidine is a potent antiseptic agent, demonstrating comparable and, in some instances, superior efficacy to chlorhexidine and povidone-iodine in preventing surgical site infections (SSIs). This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
This compound gluconate is a biguanide antiseptic that has shown strong bactericidal activity against a wide range of bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its efficacy in preventing SSIs has been evaluated in several randomized controlled trials, positioning it as a viable alternative to conventional antiseptics like chlorhexidine and povidone-iodine.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical studies comparing the efficacy of this compound with other antiseptics in reducing the incidence of surgical site infections.
Table 1: this compound vs. Povidone-Iodine in Gastrointestinal Surgery
| Outcome | 1.5% this compound Group | 10% Povidone-Iodine Group | Adjusted Risk Ratio (95% CI) | p-value |
| Overall 30-day SSI | 12.8% (38/298) | 18.0% (53/294) | 0.716 (0.495–1.057) | 0.083 |
| Superficial Incisional SSI | 6.7% | Not Reported | Not Reported | Not Reported |
| Organ/Space SSI | 6.1% (18/298) | 10.5% (31/294) | 0.587 (0.336–0.992) | 0.049 |
Source: Single-center randomized clinical trial in patients undergoing gastrointestinal surgery with operative wound classes II-IV.[3]
This study demonstrated that while 1.5% this compound showed a trend towards reducing the overall SSI incidence compared to 10% povidone-iodine, the result was not statistically significant.[3][4] However, there was a significant reduction in the incidence of organ/space SSI in the this compound group.[3][4]
Table 2: this compound vs. Chlorhexidine-Alcohol in Clean-Contaminated Surgery
| Outcome | 1.5% this compound Group | 1.0% Chlorhexidine-Alcohol Group | Adjusted Risk Ratio (95% CI) | p-value |
| 30-day SSI Rate | 12.4% (43/347) | 13.6% (47/345) | 0.911 (0.625 to 1.327) | 0.626 |
| Superficial Incisional SSI | 4.9% (17/347) | 5.5% (19/345) | 0.890 (0.472 to 1.681) | Not Significant |
| Deep Incisional SSI | 0.9% (3/347) | 1.5% (5/345) | 0.597 (0.144 to 2.475) | Not Significant |
| Organ/Space SSI | 6.6% (23/347) | 6.7% (23/345) | 0.996 (0.576 to 1.721) | Not Significant |
| Adverse Effects | 0.58% (2/347) | 0.87% (3/345) | 0.663 (0.111 to 3.951) | Not Significant |
Source: Multicentre, prospective, randomized trial in patients undergoing clean-contaminated gastrointestinal and hepatobiliary-pancreatic surgeries.[1][5]
In this trial, 1.5% aqueous this compound did not significantly reduce the overall occurrence of SSI compared with 1.0% chlorhexidine-alcohol.[1][5] No significant differences were observed in the rates of different types of SSIs or adverse effects between the two groups.[1][6]
Table 3: this compound vs. Chlorhexidine-Alcohol in Thoracic Esophagectomy
| Outcome | 1.5% this compound Gluconate Group (n=116) | 1.0% Chlorhexidine-Alcohol Group (n=114) | p-value |
| Incisional SSI | 0.8% | 0.8% | Not Significant |
| Deep Fascial SSI | 1.7% | 3.5% | 0.39 |
| Organ Space SSI | 10.3% | 15.7% | 0.03 |
| SSI (excluding anastomotic leakage) | 1.7% | 7.0% | 0.04 |
Source: Propensity-matched analysis of patients undergoing thoracic esophagectomy.[7]
This propensity-matched cohort study found that this compound gluconate significantly reduced the incidence of organ space SSI and overall SSI (excluding anastomotic leakage) compared to chlorhexidine-alcohol in patients undergoing thoracic esophagectomy.[7]
Experimental Protocols
This compound vs. Povidone-Iodine in Gastrointestinal Surgery
-
Study Design: A multicentre, prospective, randomised, blinded-endpoint trial.[8]
-
Patient Population: Patients aged ≥20 years scheduled to undergo elective gastrointestinal surgery with a class II (clean-contaminated) surgical wound.[8]
-
Intervention:
-
Procedure: The antiseptic was applied to the surgical site. After waiting 3 minutes for the antiseptic to dry, the operation commenced.[8]
-
Primary Outcome: The 30-day postoperative surgical site infection rate.[8]
This compound vs. Chlorhexidine-Alcohol in Clean-Contaminated Surgery
-
Study Design: A multicentre, prospective, randomized superiority trial.[1]
-
Patient Population: Patients undergoing clean-contaminated gastrointestinal and hepatobiliary-pancreatic surgeries in five hospitals.[5]
-
Intervention:
-
Primary Endpoint: 30-day surgical site infection rate.[5]
-
Secondary Outcomes: Occurrence of different SSI types, intervention-related toxicity, and reoperation caused by SSI.[5]
Mechanism of Action and Experimental Workflow
Antimicrobial Mechanism of this compound
This compound exerts its bactericidal effect by disrupting the integrity of the microbial cell membrane.[9][10] This leads to the irreversible leakage of intracellular components and subsequent cell death.[9][10] At lower concentrations, this compound exhibits bacteriostatic effects by inhibiting bacterial growth, while at higher concentrations, it is bactericidal.[10] The mechanism involves an initial interaction with bacterial surface molecules like lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[11] This is followed by the disruption of the cell membrane.[11] At relatively high concentrations (≥160 μg/ml), this compound can also denature proteins, leading to cell aggregation.[9][11] This mechanism of action differs slightly from that of the bisbiguanide compound chlorhexidine.[11]
References
- 1. Efficacy of aqueous this compound compared with alcohol-based chlorhexidine for surgical skin antisepsis regarding the incidence of surgical-site infections in clean-contaminated surgery: a randomized superiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of this compound versus povidone-iodine for preventing surgical site infection in gastrointestinal surgery: study protocol for a multicentre, single-blind, randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of this compound versus povidone-iodine as a preoperative antiseptic for reducing surgical site infection in both scheduled and emergency gastrointestinal surgeries: A single-center randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound versus povidone‐iodine as a preoperative antiseptic for reducing surgical site infection in both scheduled and emergency gastrointestinal surgeries: A single‐center randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Propensity-matched analysis of the efficacy of this compound gluconate versus chlorhexidine-alcohol as an antiseptic agent in thoracic esophagectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound versus povidone-iodine for preventing surgical site infection in gastrointestinal surgery: study protocol for a multicentre, single-blind, randomised controlled clinical trial | BMJ Open [bmjopen.bmj.com]
- 9. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound Gluconate used for? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Olanexidine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Olanexidine.
This compound is an antiseptic and disinfectant agent with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] While some safety data sheets (SDS) classify this compound as not a hazardous substance, others indicate it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is essential to prevent contact and exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[4][5] | To protect against splashes and aerosols that can cause serious eye damage. |
| Hand Protection | Protective, powder-free nitrile or neoprene gloves.[4][5] | To prevent skin contact. For handling hazardous drugs, wearing two pairs of gloves is recommended.[6] |
| Body Protection | Impervious, disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4][6] | To protect skin and clothing from contamination. |
| Respiratory Protection | A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[4] A fit-tested respirator is crucial when engineering controls are insufficient. | To prevent respiratory tract irritation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe operational procedures.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound Gluconate | TargetMol [targetmol.com]
- 3. Bactericidal Effects and Mechanism of Action of this compound Gluconate, a New Antiseptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
